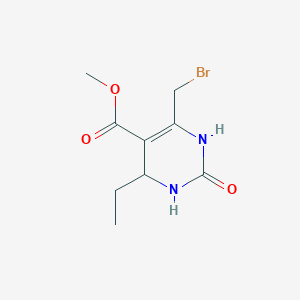

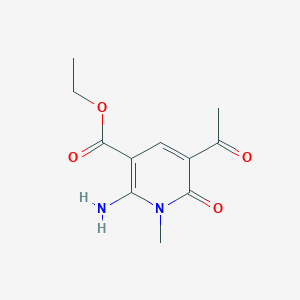

![molecular formula C15H18ClNO4 B2516129 Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate CAS No. 103976-15-4](/img/structure/B2516129.png)

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Insights into Supramolecular Assembly Formation

The study of diethyl aryl amino methylene malonate (DAM) derivatives, including diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate, has revealed that these molecules exhibit co-planar conformations and strong intramolecular N–H⋯O hydrogen bonding, which forms a six-membered ring structure. The presence of chloro and nitro substitutions affects the strength of these hydrogen bonds, with additional intramolecular hydrogen bonding observed in some derivatives. The study also highlights the first observation of type-I Cl⋯Cl interaction in this class of compounds. The molecular interactions and shapes were analyzed using Hirshfeld surface and 2D fingerprint plots, emphasizing the impact of substitutions on various molecular interactions .

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate

Diethyl 2-(2-chloronicotinoyl)malonate is a significant intermediate in the synthesis of small molecule anticancer drugs. A new method for synthesizing this compound has been developed, using 2-chloronicotinic acid and optimizing the synthetic steps to achieve a total yield of 83.3%. This compound's structure is found in many kinase inhibitors, and its derivatives are crucial for synthesizing active compounds .

C-Alkylation of Nitroso Chlorides with Diethyl Malonate

The reaction of nitroso chlorides with diethyl malonate in the presence of anhydrous K2CO3 at room temperature leads to C-alkylation and the formation of α-substituted oximes with a diethyl malonate moiety. This reaction has been shown to yield products in 20–90% yields .

Hydrogen Bonding Due to Regioisomerism

The regioisomerism in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates affects the supramolecular architecture of these compounds. The position of the hydroxy group leads to different hydrogen bonding patterns, influencing the molecular packing through intermolecular O-H...O interactions and C-H...O interactions .

Experimental Neoplasia in Rats

Although not directly related to diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate, research on structurally related aromatic amines has shown carcinogenic potential in rats. These studies provide context for understanding the potential biological effects of related compounds .

Excess Molar Enthalpies of Diethyl Malonate

The excess molar enthalpies of diethyl malonate with various solvents have been measured, showing that values increase with temperature. This data has been correlated using the Redlich–Kister equation and local composition models, providing insight into the physical properties of diethyl malonate .

Penta-2,4-dien-1-ones by Formal [3+2] Cycloaddition–Rearrangement

Diethyl 2-(dicyanomethylene)malonate, an electron-deficient alkene, reacts with alkynes to form penta-2,4-dien-1-ones through a formal [3+2] cycloaddition–rearrangement cascade. This reaction proceeds with excellent regioselectivity and without the need for a catalyst, highlighting the chemical reactivity of diethyl malonate derivatives .

Synthesis and Exciplex Formation of Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate

A new bichromophoric compound was synthesized from diethyl malonate, which forms exciplexes in both fluid media and a polymer matrix. The study of exciplex formation provides information on the interaction between chromophores and the potential applications of diethyl malonate derivatives in materials science .

Scientific Research Applications

Synthesis and Industrial Scale Production

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate is a precursor in the multistage synthesis of various biologically active quinoline derivatives, such as those with antiviral, immunosuppressive, anticancer, and photoprotector activities. A study demonstrated a rapid and efficient synthesis method at room temperature, offering a viable approach for industrial-scale production of this molecule (Valle et al., 2018).

Supramolecular Architecture

The compound shows interesting properties in the context of supramolecular architecture. The crystallization behavior and hydrogen bonding patterns of derivatives, including Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and Diethyl 2-[(4-hydroxyanilino)methylidene]malonate, have been studied, revealing significant influences on molecular packing due to intermolecular interactions (Ilangovan et al., 2013).

Crystal Structure and Molecular Interactions

The crystal structures and molecular interactions of several derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) have been extensively studied. These investigations provide insights into the formation of supramolecular assemblies and highlight the impact of chloro and nitro substitutions on hydrogen bonding strengths (Shaik et al., 2019).

Polymerization Processes

In the field of polymer chemistry, the related methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple has been used as an initiator in the polymerization of methyl methacrylate. This process achieves high yields at room temperature and is a promising avenue for the development of new polymerization techniques (Bıçak & Özeroğlu, 2001).

Applications in Medicinal Chemistry

Diethyl 2-(2-chloronicotinoyl)malonate, a closely related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This study explored an efficient synthesis method, highlighting its role in the development of targeted cancer therapies (Xiong et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always recommended to refer to the material safety data sheet (MSDS) of the compound.

properties

IUPAC Name |

diethyl 2-[(2-chloro-4-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-7-6-10(3)8-12(13)16/h6-9,17H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXLJWFCLVRUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

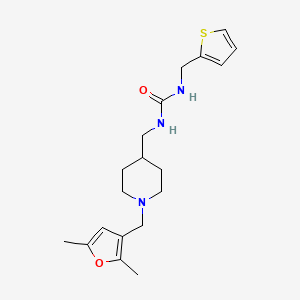

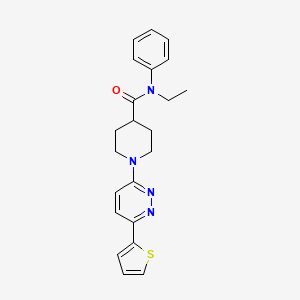

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)

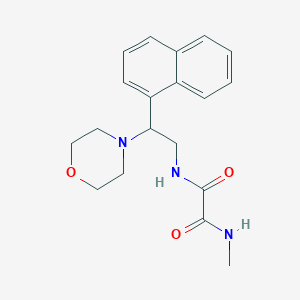

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

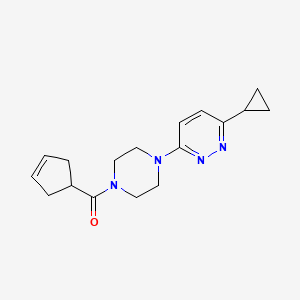

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)